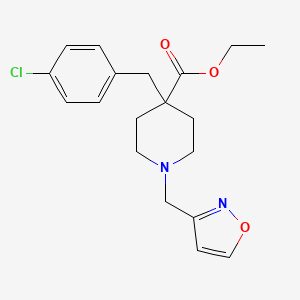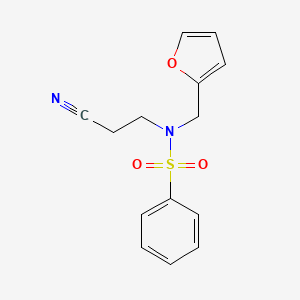![molecular formula C23H23ClN2O2 B4626430 4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine
説明
Synthesis Analysis
The synthesis of related piperidine derivatives involves condensation reactions, typically using bases and specific reagents to introduce the desired functional groups into the piperidine ring. For instance, the synthesis of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" demonstrates a method where piperidine derivatives are formed through condensation, employing triethylamine as a base and specific sulfonyl chlorides as reagents in a suitable solvent like methylene dichloride (Benakaprasad et al., 2007).
Molecular Structure Analysis
Molecular structure studies, including X-ray crystallography, reveal detailed information about the arrangement of atoms within these compounds. The crystallographic analysis of similar compounds shows that the piperidine ring commonly adopts a chair conformation, with specific geometries around substituted atoms indicating a distorted tetrahedral or planar structure depending on the substituents attached to the piperidine nucleus (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine" derivatives can be influenced by the functional groups attached to the piperidine ring. These compounds participate in various chemical reactions, including Michael addition and nucleophilic substitution, which are central to modifying their structure and enhancing their biological activity. For example, compounds synthesized through the reaction of 2-chlorobenzaldehyde with cyanothioacetamide exhibit specific reactivity patterns that are foundational to developing pharmacologically active molecules (Krivokolysko et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives are crucial for their application in pharmaceutical formulations. These properties are determined by the molecular structure and can be studied using various analytical techniques, including thermogravimetric analysis and differential scanning calorimetry. For instance, the crystal structure analysis provides insights into the stability and solubility characteristics of these compounds (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the pharmacological potential of piperidine derivatives. Studies involving molecular docking and interaction analysis with receptors highlight the significance of the chemical structure in determining the binding affinity and activity profile of these compounds against specific biological targets (Okasha et al., 2022).
科学的研究の応用
Selective Ligands at Human Dopamine Receptors
The compound 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, sharing structural similarities with 4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine, has been identified as a ligand with moderate affinity for human dopamine D4 receptors, displaying selectivity over D2 receptors. Structural modifications in similar compounds have shown enhanced affinities and selectivities, indicating potential applications in studying or targeting dopamine-related functions and disorders (Rowley et al., 1997).
Antagonist Interaction with CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to 4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine, has been studied for its interaction with the CB1 cannabinoid receptor. The compound's various conformations and their interactions with the receptor provide insights into the structural requirements for antagonistic activity, which could be relevant for the development of novel therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Orexin Receptor Antagonism for Insomnia Treatment
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), with a core structure reminiscent of 4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine, is under development as an orexin 1 and 2 receptor antagonist for treating insomnia. The compound's metabolism and disposition in humans have been studied, highlighting the potential for similar compounds to be used in sleep disorder treatments (Renzulli et al., 2011).
Synthesis and Antimicrobial Activity
Derivatives similar to 4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine have been synthesized and evaluated for their antimicrobial activities. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant potency against bacterial and fungal pathogens affecting tomato plants, suggesting potential agricultural applications (Vinaya et al., 2009).
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-16-21(22(25-28-16)19-9-5-6-10-20(19)24)23(27)26-13-11-18(12-14-26)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZMZGWBWWGLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)
![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)


![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)
![6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)

![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
